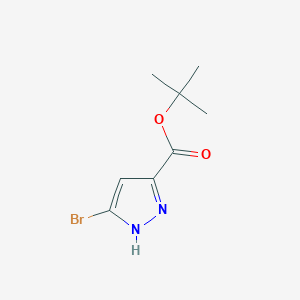
4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a chemical compound . It is a powder with a molecular weight of 270.31 . The IUPAC name is 4-fluoro-N-(1,2,3,4-tetrahydro-5-quinolinyl)benzamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H15FN2O/c17-12-8-6-11(7-9-12)16(20)19-15-5-1-4-14-13(15)3-2-10-18-14/h1,4-9,18H,2-3,10H2,(H,19,20) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 270.31 . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Fluorescent Labeling and Imaging
Some novel fluorophores have been designed and synthesized, showing potential for fluorescent labeling and imaging applications in biological research. For instance, certain fluorophores have been used for labeling oligodeoxyribonucleotides, demonstrating higher hybridization affinity and good fluorescence signals compared to unlabelled counterparts (Singh & Singh, 2007). Additionally, fluorescence studies have highlighted the use of fluorophores for imaging sigma2 receptor status in solid tumors, providing insights into tumor proliferation and aiding in the development of targeted therapeutic strategies (Tu et al., 2007).
Synthesis and Evaluation of Fluoroalkylated Isoquinolinones
Research into the synthesis and evaluation of fluoroalkylated isoquinolinones has been conducted, highlighting the importance of fluoro-containing compounds in medicinal chemistry and pharmaceutical research. These compounds have been synthesized through C-H activation/annulation reactions, offering a pathway to create structures potentially relevant for drug discovery (Kumon et al., 2021).
Development of Fluorinated Heterocycles
The synthesis of fluorinated heterocycles is a significant area of research, with applications ranging from pharmaceuticals to agrochemicals. Studies have shown the versatility of using rhodium(III)-catalyzed C-H activation for creating fluorinated heterocycles, which are crucial for the development of new therapeutic agents (Wu et al., 2017).
Fluorescent Chemosensors
The development of fluorescent chemosensors for detecting metal ions in biological systems is another application area. These chemosensors, based on the fluorescence properties of certain benzamide derivatives, can be used for imaging and diagnostic purposes in living cells, demonstrating the potential for non-invasive detection techniques (Liu et al., 2019).
Anticancer Research
Compounds related to 4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide have been explored for their anticancer properties, with some showing promising antiproliferative activities against various cancer cell lines. This indicates the potential for developing new therapeutic agents targeting specific cancer types (Zhang et al., 2021).
Propiedades
IUPAC Name |
4-fluoro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-13(2)20(25)23-11-3-4-15-12-17(9-10-18(15)23)22-19(24)14-5-7-16(21)8-6-14/h5-10,12-13H,3-4,11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXYCMHAKIEVQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetylphenyl)-2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2696343.png)

![2-Chloro-N-methyl-N-[[(2S)-5-oxopyrrolidin-2-yl]methyl]acetamide](/img/structure/B2696346.png)


![Tert-butyl 4-[2-[4-(2-methylpropyl)phenyl]propanoyl]piperazine-1-carboxylate](/img/structure/B2696349.png)
![2-{1-(2-fluorophenyl)-4-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2696351.png)


![N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2696357.png)


![4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2696364.png)
![(E)-4-(Dimethylamino)-N-[(1-pyrimidin-2-ylpiperidin-3-yl)methyl]but-2-enamide](/img/structure/B2696366.png)